Allamandin

Description

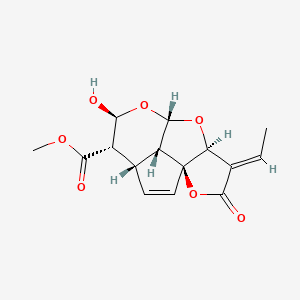

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O7 |

|---|---|

Molecular Weight |

308.28 g/mol |

IUPAC Name |

methyl (1S,4S,5S,6S,8S,10S,11E,14S)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |

InChI |

InChI=1S/C15H16O7/c1-3-6-10-15(22-11(6)16)5-4-7-8(12(17)19-2)13(18)21-14(20-10)9(7)15/h3-5,7-10,13-14,18H,1-2H3/b6-3+/t7-,8-,9-,10+,13+,14+,15+/m1/s1 |

InChI Key |

UEOKCUGZTJHPBW-AAKUPCIZSA-N |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O |

Isomeric SMILES |

C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)O[C@@H]([C@H]4C(=O)OC)O)OC1=O |

Canonical SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O |

Synonyms |

allamandin |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of Allamandin: An In-depth Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allamandin, an iridoid lactone first isolated from Allamanda cathartica, has garnered interest due to its biological activities, including antileukemic properties. The definitive determination of its complex stereochemistry and molecular architecture is paramount for understanding its structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of such natural products. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the application of a suite of one- and two-dimensional NMR experiments. We present a complete, albeit representative, set of ¹H and ¹³C NMR data, and key 2D NMR correlations (COSY, HSQC, HMBC, and NOESY) compiled into structured tables for clarity. Furthermore, detailed experimental protocols for NMR analysis and data acquisition are provided, alongside workflow diagrams to illustrate the logical progression of the structural analysis. This document is intended to serve as a thorough resource for researchers involved in natural product chemistry and drug discovery.

Introduction

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. This compound is a notable member of the iridoid lactone subgroup, possessing a complex, polycyclic structure with multiple stereocenters. The unambiguous assignment of its constitution, configuration, and conformation is a prerequisite for any further investigation into its therapeutic potential. High-field NMR spectroscopy, through a combination of experiments, allows for the complete mapping of the proton and carbon frameworks and the elucidation of through-bond and through-space connectivities.

This guide will walk through the systematic process of elucidating the structure of this compound, beginning with the foundational 1D NMR data and progressing to the intricate network of correlations revealed by 2D NMR techniques.

Quantitative NMR Data for this compound

The following tables summarize the representative ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at high field strength (e.g., 500 or 600 MHz for ¹H). These data are compiled based on the known structure of this compound and comparison with structurally similar iridoid lactones, such as plumericin (B1242706) and isoplumericin.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 97.5 | 5.85 | d | 2.5 |

| 3 | 151.0 | 7.45 | d | 5.5 |

| 4 | 108.2 | 5.90 | d | 5.5 |

| 5 | 50.1 | 3.40 | m | |

| 6 | 75.8 | 4.50 | d | 8.0 |

| 7 | 85.1 | 4.95 | d | 8.0 |

| 8 | 55.2 | 3.10 | m | |

| 9 | 45.3 | 2.80 | m | |

| 10 | 70.1 | 4.20 | d | 6.0 |

| 11 | 170.5 | - | - | - |

| 13 | 138.1 | 6.90 | q | 7.0 |

| 14 | 14.2 | 1.85 | d | 7.0 |

| 15 | 172.0 | - | - | - |

| OMe | 52.5 | 3.75 | s |

Table 2: Key 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) | NOESY Correlations (¹H-¹H) |

| H-1 (5.85) | H-9 | C-3, C-5, C-8, C-9 | H-9, H-5 |

| H-3 (7.45) | H-4 | C-1, C-4, C-5, C-11 | H-4 |

| H-4 (5.90) | H-3 | C-3, C-5 | H-3, H-5 |

| H-5 (3.40) | H-4, H-6 | C-1, C-3, C-4, C-6, C-9 | H-1, H-4, H-6, H-9 |

| H-6 (4.50) | H-5, H-7 | C-5, C-7, C-8 | H-5, H-7 |

| H-7 (4.95) | H-6, H-8 | C-5, C-6, C-8, C-9 | H-6, H-8 |

| H-8 (3.10) | H-7, H-9 | C-1, C-7, C-9, C-10 | H-7, H-9, H-10 |

| H-9 (2.80) | H-1, H-8 | C-1, C-5, C-7, C-8, C-10 | H-1, H-5, H-8 |

| H-10 (4.20) | H-8 | C-8, C-9, C-11 | H-8, H-13 |

| H-13 (6.90) | H-14 | C-11, C-14 | H-10, H-14 |

| H-14 (1.85) | H-13 | C-11, C-13 | H-13 |

| OMe (3.75) | - | C-15 | - |

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality NMR data for structural elucidation.

Sample Preparation

-

Isolation and Purification: this compound is isolated from the ethanolic extract of the leaves and stems of Allamanda cathartica using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield a pure compound (>98% purity as determined by HPLC).

-

NMR Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm high-precision NMR tube.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., Bruker Avance III 600 MHz) equipped with a cryoprobe.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, 64k data points, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.

-

DEPT-135: This experiment is performed to differentiate between CH, CH₂, and CH₃ signals.

-

¹H-¹H COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is performed to establish proton-proton coupling networks. Key parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, phase-sensitive HSQC experiment is used to determine one-bond proton-carbon correlations. The spectral widths are typically 12 ppm for the ¹H dimension and 220 ppm for the ¹³C dimension, with 2k x 256 data points and 16 scans per increment.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is optimized for long-range couplings (e.g., 8 Hz) to identify two- and three-bond correlations between protons and carbons. The parameters are similar to the HSQC experiment, but with 64 scans per increment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A phase-sensitive 2D NOESY experiment is conducted to determine the spatial proximity of protons, which is crucial for stereochemical assignments. A mixing time of 500-800 ms (B15284909) is typically used for a molecule of this size, with a relaxation delay of 2 s and 32 scans per increment.

Visualizing the Structural Elucidation Workflow

The logical flow of experiments in NMR-based structure elucidation is critical for efficiently piecing together the molecular puzzle.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Interpretation of NMR Data for this compound's Structure

The structural elucidation of this compound is a stepwise process that integrates data from all the aforementioned NMR experiments.

-

Establishing the Carbon Framework: The ¹³C NMR and DEPT spectra reveal the presence of 15 carbon signals, which can be classified into methyl, methylene, methine, and quaternary carbons, including carbonyls and olefinic carbons. The molecular formula can be confirmed with the aid of mass spectrometry.

-

Defining Proton Spin Systems with COSY: The ¹H-¹H COSY spectrum is used to identify coupled protons, allowing for the assembly of molecular fragments. For instance, correlations between H-3 and H-4, and the spin system involving H-5, H-6, H-7, H-8, and H-9 can be traced.

-

Connecting Protons to Carbons with HSQC: The HSQC spectrum provides direct one-bond correlations between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

-

Assembling the Molecular Skeleton with HMBC: The HMBC spectrum is crucial for connecting the fragments identified from the COSY data. Long-range correlations over two or three bonds reveal the connectivity between quaternary carbons and other parts of the molecule. For example, HMBC correlations from the methyl protons of the ester group to the carbonyl carbon (C-15) confirm the presence of a methyl ester. Similarly, correlations from H-1 to carbons C-3, C-5, and C-9 help to piece together the core ring structure.

-

Determining the Relative Stereochemistry with NOESY: The NOESY spectrum provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. For example, a strong NOE correlation between H-1 and H-9 would indicate that these protons are on the same face of the ring system. The magnitude of proton-proton coupling constants (J-values) also provides valuable stereochemical information.

The following diagram illustrates the key HMBC correlations that are instrumental in connecting the different structural fragments of this compound.

Caption: Key HMBC correlations for assembling the structure of this compound.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic and integrated analysis of 1D and 2D NMR data, the complete chemical structure, including the carbon skeleton, functional group placement, and relative stereochemistry, can be determined with high confidence. The data and protocols presented in this guide provide a comprehensive framework for researchers working on the structural characterization of this compound and other complex iridoid lactones, thereby facilitating further research into their biological activities and potential as therapeutic agents.

The Architecture of Iridoid Lactone Biosynthesis in Allamanda cathartica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allamanda cathartica, a plant renowned for its vibrant yellow flowers and traditional medicinal uses, is a rich source of iridoid lactones. These monoterpenoids exhibit a wide range of biological activities, making them compelling candidates for drug discovery and development. This technical guide provides an in-depth overview of the putative biosynthetic pathway of iridoid lactones in Allamanda cathartica. Due to the absence of specific genomic and transcriptomic data for this species, the pathway presented is a robust, evidence-based model derived from the well-characterized iridoid biosynthesis in other plant species, tailored to the known iridoid lactones isolated from A. cathartica, such as allamandin, plumericin, and plumieride. This document details the enzymatic steps, intermediate compounds, and provides adaptable experimental protocols for the extraction, quantification, and structural elucidation of these valuable secondary metabolites. Quantitative data on iridoid lactone content is summarized, and the biosynthetic pathway is visualized using a detailed diagram. This guide is intended to serve as a foundational resource for researchers investigating the natural product chemistry and biotechnological potential of Allamanda cathartica.

Introduction

Allamanda cathartica L., belonging to the Apocynaceae family, is a tropical shrub recognized for its ornamental beauty and its use in traditional medicine.[1][2] The plant's pharmacological properties are largely attributed to its diverse phytochemical composition, which includes a significant class of monoterpenoids known as iridoid lactones.[3][4] Prominent among these are this compound, plumericin, and plumieride, which have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[5][6][7]

Understanding the biosynthetic pathway of these complex natural products is crucial for several reasons. It can unveil novel enzymes with potential applications in biocatalysis and synthetic biology. Furthermore, elucidating the regulatory mechanisms of the pathway can inform metabolic engineering strategies to enhance the production of desired iridoid lactones in A. cathartica or heterologous systems.

This whitepaper synthesizes the current knowledge of iridoid biosynthesis from various plant sources to propose a putative pathway for Allamanda cathartica. It also provides a compilation of adaptable experimental methodologies for the analysis of these compounds, aiming to facilitate further research in this field.

The Putative Biosynthetic Pathway of Iridoid Lactones

The biosynthesis of iridoid lactones, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

The subsequent steps leading to the iridoid scaffold are generally conserved across iridoid-producing plants and are detailed below.

Formation of the Monoterpene Precursor

The initial step in monoterpenoid biosynthesis is the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound, geranyl pyrophosphate (GPP). This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) .

The Core Iridoid Pathway

The formation of the characteristic cyclopentanopyran ring system of iridoids from GPP involves a series of enzymatic reactions:

-

Geraniol (B1671447) Synthase (GES): GPP is hydrolyzed to geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, G8H, hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): 8-oxogeranial is reductively cyclized by iridoid synthase to form the iridoid scaffold, specifically nepetalactol or a related iridodial (B1216469) intermediate.

-

Further Oxidations and Modifications: The initial iridoid scaffold undergoes a series of downstream modifications, including oxidations, reductions, glycosylations, and acylations, to produce the diverse array of iridoids. For the formation of iridoid lactones in Allamanda cathartica, it is hypothesized that the iridoid scaffold undergoes further oxidation to form a lactone ring.

The proposed pathway culminates in the synthesis of the prominent iridoid lactones found in Allamanda cathartica, including plumieride, which can be further modified to produce other derivatives.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of iridoid lactones in Allamanda cathartica.

References

- 1. Allamanda cathartica L [amdi.usm.my]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Bioactive iridoids and a new lignan from Allamanda cathartica and Himatanthus fallax from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Characterization, In Vitro Antidiabetic Activity, and Molecular Docking Studies of Isolated Compounds From Allamanda cathartica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Mechanism of Action of Allamandin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allamandin, an iridoid lactone isolated from plants of the Allamanda genus, has demonstrated potential as an anticancer agent, with early studies indicating antileukemic properties. While comprehensive research into its precise mechanism of action is still emerging, current evidence suggests a multi-faceted approach to inhibiting cancer cell proliferation. This technical guide synthesizes the available data on this compound and related compounds, proposing a mechanism of action involving the inhibition of key signaling pathways and regulators of the cell cycle. This document provides an in-depth overview of the proposed molecular targets, supporting data from related compounds, and detailed experimental protocols for the further investigation of this compound's anticancer effects.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound, an iridoid lactone found in species such as Allamanda cathartica and Allamanda schottii, has been identified as a compound with potential antileukemic activity.[1] Extracts from Allamanda cathartica have also shown cytotoxic effects against various cancer cell lines.[2][3] This guide aims to provide a technical framework for researchers investigating the anticancer mechanism of this compound.

Proposed Mechanism of Action

Based on current, albeit limited, direct evidence for this compound and more extensive research on structurally related iridoid lactones, a two-pronged mechanism of action is proposed: inhibition of the NF-κB signaling pathway and disruption of the cell cycle through CDK1 inhibition.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Plumericin (B1242706), an iridoid lactone also found in the Allamanda genus, has been shown to be a potent inhibitor of the NF-κB pathway.[4][5] It is hypothesized that this compound may share this activity. Plumericin inhibits the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes, which include anti-apoptotic proteins and cyclins.[5]

Cell Cycle Arrest via CDK1 Inhibition

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Cyclin-dependent kinases (CDKs) are key drivers of the cell cycle. In silico docking studies have suggested that this compound has the potential to bind to and inhibit CDK1.[6] CDK1, complexed with Cyclin B, is essential for the G2/M transition. Inhibition of CDK1 would therefore be expected to cause cell cycle arrest at the G2/M phase, preventing mitotic entry and ultimately leading to apoptosis.

Data Presentation: Cytotoxicity of Allamanda Extracts and Related Iridoids

| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |

| Allamanda cathartica Hexane Leaf Extract | HeLa | 13.5 µg/mL | [3] |

| Allamanda cathartica Methanol Leaf Extract | P388 Leukaemia | 85 µg/mL | [3] |

| Allamanda schottii Ethanolic Root Extract | K562 Leukemia | ~80 µg/mL (cytostatic) | [7] |

| Globularifolin (Iridoid) | SACC-83 | 10 µM | [8] |

| Gentiopicroside (Iridoid) | SKOV3 | 20 µM | [9] |

| Plumericin (Iridoid) | NF-κB Luciferase Reporter | 1 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12][13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[14][15][16][17]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20][21][22]

Western Blot Analysis

This technique is used to measure the levels of key proteins involved in the proposed signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκB, IκB, NF-κB, CDK1, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23][24][25][26][27]

Visualizations

Proposed Signaling Pathways

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental Workflow

Caption: Workflow for investigating this compound's anticancer effects.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. The proposed mechanisms of NF-κB inhibition and CDK1-mediated cell cycle arrest provide a solid foundation for future research. The experimental protocols and data presented in this guide are intended to facilitate a systematic and thorough investigation into the molecular pharmacology of this compound, ultimately paving the way for its potential clinical application. Further studies are warranted to validate these hypotheses, determine specific IC50 values for the purified compound, and explore its efficacy in in vivo models.

References

- 1. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, cytotoxic, and phytochemical study of Allamanda leaves. [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ripublication.com [ripublication.com]

- 7. Evaluation of the anti-proliferative effect the extracts of Allamanda blanchetti and A. schottii on the growth of leukemic and endothelial cells [sites.ualberta.ca]

- 8. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. kumc.edu [kumc.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. docs.research.missouri.edu [docs.research.missouri.edu]

- 22. vet.cornell.edu [vet.cornell.edu]

- 23. medium.com [medium.com]

- 24. blog.championsoncology.com [blog.championsoncology.com]

- 25. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. origene.com [origene.com]

Allamandin: A Potential but Unexplored Frontier in NF-κB Pathway Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the inhibitory effects of the iridoid lactone allamandin on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is not extensively available in current scientific literature. However, its structural classification as an iridoid lactone, a class of compounds known for their anti-inflammatory properties often mediated through NF-κB inhibition, suggests a strong potential for such activity.[1][2][3][4] This technical guide will, therefore, leverage the well-documented NF-κB inhibitory activities of a closely related iridoid lactone, plumericin (B1242706), as a surrogate to provide a comprehensive overview of the potential mechanisms, relevant experimental protocols, and quantitative data that could be anticipated for this compound.

Introduction to the NF-κB Pathway and the Therapeutic Potential of Iridoid Lactones

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][5] Under basal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[5] Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases and cancers, making it a prime target for therapeutic intervention.

Iridoid lactones, a class of monoterpenoids found in various medicinal plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Many iridoids exert their anti-inflammatory action by modulating key signaling pathways, with NF-κB inhibition being a prominent mechanism.[1][4] this compound, an iridoid lactone isolated from Allamanda cathartica, is recognized for its antileukemic properties, and its structural characteristics place it within this group of potentially potent anti-inflammatory agents.

Quantitative Data: The Case of Plumericin as a Potent NF-κB Inhibitor

Given the absence of specific data for this compound, we present the quantitative inhibitory data for plumericin, an iridoid lactone that serves as a strong indicator of the potential efficacy of this compound class against the NF-κB pathway.

| Compound | Assay | Target/Stimulus | Cell Line | IC50 Value | Reference |

| Plumericin | NF-κB Luciferase Reporter Gene Assay | TNF-α | HEK293 | 1 µM | [6][7] |

Experimental Protocols for Assessing NF-κB Inhibition

The following are detailed methodologies for key experiments that would be essential in evaluating the potential of this compound as an NF-κB inhibitor, based on protocols used for the successful characterization of plumericin.[6]

NF-κB Luciferase Reporter Gene Assay

This assay is a primary screening tool to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Protocol:

-

Seed the HEK293/NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 30 minutes.

-

Stimulate the cells with an NF-κB activator, such as TNF-α, to induce the pathway.

-

After a defined incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the luciferase activity.

-

Western Blot Analysis for IκBα Phosphorylation and Degradation

This technique is used to determine the specific point of inhibition within the NF-κB signaling cascade.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines.

-

Protocol:

-

Culture cells to near confluence and then serum-starve them.

-

Pre-incubate the cells with this compound or a vehicle control for a specified time.

-

Stimulate the cells with TNF-α for various time points (e.g., 0, 5, 10, 15 minutes) to observe the temporal dynamics of IκBα phosphorylation and degradation.

-

Lyse the cells and separate the proteins via SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. An antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) should be used as a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A reduction in the p-IκBα signal and stabilization of the total IκBα level in the presence of this compound would indicate inhibition of IKK activity.[5]

-

Flow Cytometry for Adhesion Molecule Expression

This method assesses the downstream functional consequences of NF-κB inhibition, as the expression of many cell adhesion molecules is NF-κB-dependent.

-

Cell Line: HUVECs.

-

Protocol:

-

Grow HUVECs to confluence in multi-well plates.

-

Pre-treat the cells with this compound or a vehicle control.

-

Stimulate with TNF-α to induce the expression of adhesion molecules like VCAM-1, ICAM-1, and E-selectin.

-

Detach the cells and incubate them with fluorescently labeled antibodies specific for the adhesion molecules of interest.

-

Analyze the cell surface expression of these molecules using a flow cytometer. A decrease in the fluorescence intensity would indicate that this compound inhibits the downstream effects of NF-κB activation.[5]

-

In Vivo Model of Peritonitis

An in vivo model is crucial to confirm the anti-inflammatory effects observed in vitro.

-

Animal Model: Mice.

-

Protocol:

-

Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time, induce peritonitis by injecting a sterile inflammatory agent, such as thioglycollate, into the peritoneal cavity.

-

After a few hours, collect the peritoneal fluid by lavage.

-

Count the number of recruited inflammatory cells (e.g., neutrophils) in the peritoneal fluid using a hemocytometer or flow cytometry. A significant reduction in the number of recruited cells in the this compound-treated group compared to the control group would demonstrate its in vivo anti-inflammatory efficacy.[6]

-

Visualizing the Pathway and Experimental Workflow

The NF-κB Signaling Pathway and Potential Inhibition by this compound

References

- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Novel Allamandin Derivatives from Allamanda Species

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for discovering and isolating novel bioactive compounds, with a focus on allamandin and its derivatives, from various Allamanda species. It is designed to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Genus Allamanda as a Source of Bioactive Iridoids

The genus Allamanda, belonging to the Apocynaceae family, comprises approximately 15 species of flowering plants native to the Americas.[1] These plants, particularly Allamanda cathartica, have a rich history in traditional medicine for treating a variety of ailments, including cancer, inflammatory conditions, and infections.[1][2] Phytochemical investigations have revealed that Allamanda species are a rich source of various secondary metabolites, including iridoid lactones, flavonoids, and triterpenoids.[1] Among these, the iridoid lactone this compound, first isolated from A. cathartica, has demonstrated significant antileukemic activity, sparking interest in the discovery of novel, related compounds with therapeutic potential.[3][4]

This guide details the key steps and methodologies for the successful isolation and characterization of these valuable natural products.

Key Bioactive Compounds from Allamanda Species

Several bioactive compounds have been successfully isolated and characterized from various Allamanda species. These compounds often exhibit cytotoxic, anti-inflammatory, and antimicrobial properties.

Iridoid Lactones: this compound and its Congeners

Iridoid lactones are a major class of bioactive compounds found in Allamanda. This compound, a well-known example, has shown promising antileukemic properties.[3] Other significant iridoid lactones isolated from this genus include plumericin (B1242706) and isoplumericin, which have demonstrated antifungal and cytotoxic activities.[5][6]

Other Bioactive Molecules

Beyond iridoid lactones, Allamanda species also produce other classes of compounds with notable biological activities. Ursolic acid, a pentacyclic triterpenoid (B12794562), has been identified in Allamanda and is known for its potent anti-inflammatory and anticancer effects.[7] Additionally, other compounds such as scoparone, allamcin, and pinoresinol (B1678388) have been isolated from Allamanda schottii.[8]

Data Presentation: Yields and Cytotoxicity of Isolated Compounds

The following tables summarize the quantitative data on the yields and biological activities of key compounds isolated from Allamanda species.

| Compound | Plant Source | Part Used | Yield from Extract | Reference |

| This compound | Allamanda schottii | Not Specified | 374 mg (from 200g Si gel column) | [8] |

| Plumericin | Allamanda schottii | Not Specified | Not Specified | [8] |

| Isoplumericin | Allamanda schottii | Not Specified | Not Specified | [8] |

| Scoparone | Allamanda schottii | Not Specified | 1.7 g (from 200g Si gel column) | [8] |

| Allamcin | Allamanda schottii | Not Specified | 186 mg (from 200g Si gel column) | [8] |

| Pinoresinol | Allamanda schottii | Not Specified | 298 mg (from 200g Si gel column) | [8] |

| Ursolic Acid | Allamanda schottii | Roots | Not Specified | [7] |

| Plumieride | Allamanda schottii | Roots | Not Specified | [7] |

| Compound | Cell Line | Activity | IC50 Value | Reference |

| This compound | 9KB (human nasopharyngeal carcinoma) | Cytotoxic | 2.5 µg/mL | [8] |

| Plumericin | 9KB (human nasopharyngeal carcinoma) | Cytotoxic | 0.29 µg/mL | [8] |

| Isoplumericin | 9KB (human nasopharyngeal carcinoma) | Cytotoxic | 0.82 µg/mL | [8] |

| Scoparone | 9KB (human nasopharyngeal carcinoma) | Cytotoxic | 4.0 µg/mL | [8] |

| A. schottii root extract | K562 (leukemic cells) | Cytostatic | 80 µg/mL | [7] |

| A. schottii root extract | K562 (leukemic cells) | Cytotoxic | 400 µg/mL | [7] |

| A. blanchetti root extract | K562 (leukemic cells) | Cytostatic | 80 µg/mL | [7] |

| A. blanchetti root extract | K562 (leukemic cells) | Cytotoxic | 400 µg/mL | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of bioactive compounds from Allamanda species.

General Extraction and Fractionation Workflow

The initial step in isolating novel compounds involves the preparation of a crude extract from the plant material, followed by fractionation to separate compounds based on their polarity.

Caption: General workflow for the extraction and fractionation of Allamanda species.

Detailed Protocol for the Isolation of Plumericin

This protocol is a representative example for the isolation of an iridoid lactone from an Allamanda species, based on bioassay-guided fractionation.[6][8]

-

Plant Material and Extraction: Air-dried and powdered leaves of Allamanda cathartica (100 g) are macerated with chloroform (3 x 500 mL) at room temperature for 72 hours. The combined chloroform extracts are filtered and concentrated under reduced pressure to yield a crude chloroform extract.

-

Bioassay-Guided Fractionation: The crude extract is subjected to preliminary screening for biological activity (e.g., antifungal or cytotoxic assays) to guide the fractionation process.

-

Column Chromatography: The active crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography. The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions of 20 mL are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Isolation and Purification: The active fractions are further purified by repeated column chromatography or preparative TLC to yield pure plumericin.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Detailed Protocol for the Isolation of Ursolic Acid

This protocol provides a general method for the isolation of the triterpenoid ursolic acid.

-

Plant Material and Extraction: Dried and powdered root bark of an Allamanda species (100 g) is extracted with 95% ethanol (B145695) by maceration. The ethanol extract is filtered and concentrated.

-

Acid-Base Extraction: The concentrated extract is suspended in water and partitioned with chloroform. The chloroform layer is then extracted with a 5% sodium bicarbonate solution to separate acidic compounds like ursolic acid.

-

Purification: The aqueous sodium bicarbonate layer is acidified with HCl to precipitate the crude ursolic acid. The precipitate is collected by filtration, washed with water, and dried.

-

Crystallization: The crude ursolic acid is recrystallized from methanol to obtain pure crystals.

-

Characterization: The identity and purity of the isolated ursolic acid are confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these novel derivatives exert their biological effects is crucial for drug development.

Anti-inflammatory Activity of Ursolic Acid via NF-κB Inhibition

Ursolic acid has been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by ursolic acid.

Ursolic acid inhibits the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[9] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.

Anticancer Activity via Cyclin-Dependent Kinase (CDK) Inhibition

Docking studies have suggested that this compound and plumericin may exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[10]

Caption: Proposed mechanism of cell cycle arrest by this compound and Plumericin via CDK inhibition.

By binding to and inhibiting the activity of CDKs, such as CDK1, these compounds can halt the cell cycle progression, preventing the proliferation of cancer cells.[10] This leads to cell cycle arrest and can ultimately induce apoptosis (programmed cell death).

Conclusion and Future Directions

The genus Allamanda represents a promising source of novel bioactive compounds with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic discovery, isolation, and characterization of this compound derivatives and other valuable natural products. Future research should focus on the discovery of new derivatives with improved efficacy and safety profiles, as well as a more in-depth elucidation of their mechanisms of action to facilitate their development into clinically useful therapeutic agents. The application of advanced analytical techniques and high-throughput screening methods will be instrumental in accelerating this process.

References

- 1. researchgate.net [researchgate.net]

- 2. CN110551168A - method for separating and purifying ursolic acid from rosemary - Google Patents [patents.google.com]

- 3. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plumieride from Allamanda cathartica as an antidermatophytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. scialert.net [scialert.net]

- 9. jetir.org [jetir.org]

- 10. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Allamandin: A Technical Guide for Drug Development Professionals

An In-depth Review of a Promising Iridoid Lactone

Allamandin, a bioactive iridoid lactone isolated from plants of the Allamanda genus, notably Allamanda cathartica, has garnered scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound, designed for researchers, scientists, and professionals in drug development. While research on the purified compound is still emerging, this document synthesizes the available data, including in silico predictions and studies on related compounds and plant extracts, to offer a foundational understanding and guide future research.

Pharmacodynamic Properties

The pharmacodynamics of a compound describe its mechanism of action and physiological effects on the body. For this compound, the primary area of investigation has been its antiproliferative and cytotoxic effects.

Mechanism of Action: Targeting the Cell Cycle

In silico studies have provided initial insights into the potential mechanism of action of this compound. Molecular docking analyses suggest that this compound may exert its antiproliferative effects through the inhibition of Cyclin-Dependent Kinase 1 (CDK1).[1] CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a validated target for cancer therapy.

Cytotoxic and Antileukemic Activity

The antileukemic potential of this compound was noted during its initial isolation.[2] While specific IC50 values for the purified compound against various cancer cell lines are not yet widely available, studies on crude extracts of Allamanda species have demonstrated cytotoxic effects. For instance, ethanolic extracts of A. schottii and A. blanchetti roots exhibited cytostatic and cytotoxic effects against the K-562 leukemia cell line.[3][4]

Table 1: Summary of this compound Pharmacodynamic Data

| Parameter | Value | Cell Line/Model | Source |

| Mechanism of Action | Inhibition of Cyclin-Dependent Kinase 1 (CDK1) | In silico docking model | [1] |

| IC50 (this compound) | Data not available | - | - |

| Cytotoxicity of A. schottii root extract | Cytostatic at 80 µg/mL; Cytotoxic at 400 µg/mL | K-562 (Leukemia) | [3][4] |

Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its therapeutic potential. Specific pharmacokinetic data for isolated this compound is currently limited. However, insights can be drawn from the general properties of iridoid lactones and data from related compounds.

General Iridoid Pharmacokinetics

Iridoids, as a class of compounds, are known to be metabolized in the body into their aglycones and other metabolites.[5][6] Many iridoids exhibit low oral bioavailability, which can be a challenge for drug development.[7]

A study on aucubin, another iridoid glucoside, revealed a relatively short half-life and low oral bioavailability in rats, which was attributed to pH instability in gastric fluid, low lipophilicity, and first-pass metabolism.[8] These characteristics may also be relevant to the pharmacokinetic profile of this compound.

Table 2: Summary of this compound Pharmacokinetic (ADME) Data

| Parameter | Value | Species | Method | Source |

| Absorption | ||||

| Bioavailability (Oral) | Data not available (Likely low for iridoids) | - | - | [7] |

| Tmax | Data not available | - | - | - |

| Distribution | ||||

| Volume of Distribution (Vd) | Data not available | - | - | - |

| Protein Binding | Data not available | - | - | - |

| Metabolism | ||||

| Major Metabolites | Data not available (Expected to be aglycone and other metabolites) | - | In vitro/In vivo | [5][6] |

| Metabolizing Enzymes | Data not available | - | - | - |

| Excretion | ||||

| Clearance (CL) | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Excretion Route | Data not available | - | - | - |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., K-562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][9]

Cell Cycle Analysis by Flow Cytometry

Given the proposed CDK1 inhibitory activity of this compound, cell cycle analysis is a crucial experiment to confirm its effect on cell cycle progression.

Protocol:

-

Cell Treatment: Culture cells (e.g., a relevant cancer cell line) and treat them with this compound at its IC50 concentration (as determined by the MTT assay) for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

-

Data Analysis: The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be consistent with CDK1 inhibition.[1][6][7][10]

Toxicity

While specific toxicity data for purified this compound is lacking, the plant Allamanda cathartica is known to be toxic if ingested, with all parts of the plant containing toxic compounds, including this compound.[11] An acute toxicology study of an ethanolic extract of A. cathartica flowers in rats at a dose of 2000 mg/kg showed no signs of acute toxicity.[12][13] However, another study on a hexane (B92381) extract of the leaves showed genotoxicity in lymphocytes and HeLa cells.[10] These conflicting results highlight the need for comprehensive toxicological evaluation of the purified this compound.

Conclusion and Future Directions

This compound presents as a promising natural product with potential anticancer activity, likely mediated through the inhibition of CDK1. However, the current body of knowledge is in its nascent stages, with a significant need for further research to fully characterize its pharmacokinetic and pharmacodynamic profiles.

Key areas for future research include:

-

In vitro studies: Determination of IC50 values of purified this compound against a panel of cancer cell lines, and experimental validation of its inhibitory activity against CDK1.

-

In vivo studies: Evaluation of the efficacy of this compound in preclinical animal models of cancer, and comprehensive pharmacokinetic studies to determine its ADME properties.

-

Toxicology: Rigorous toxicological assessment of purified this compound to establish its safety profile.

A thorough investigation into these areas will be crucial for advancing this compound through the drug development pipeline and realizing its potential as a novel therapeutic agent.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of the anti-proliferative effect the extracts of Allamanda blanchetti and A. schottii on the growth of leukemic and endothelial cells [sites.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 8. Anti-androgenic and anti-proliferative properties of methanolic leaf extract of Allamanda cathartica Linn. in adult mouse testis: Evidences from in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Neuropharmacological and acute toxicological evaluation of ethanolic extract of Allamanda cathartica L. flowers and plumieride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Silico Analysis of Allamandin's Therapeutic Potential: A Molecular Docking Investigation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico molecular docking studies of Allamandin, a bioactive iridoid lactone isolated from the medicinal plant Allamanda cathartica. The document explores the binding affinities and interaction mechanisms of this compound with various therapeutic protein targets, offering insights into its potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound, a secondary metabolite derived from Allamanda cathartica, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antidiabetic effects.[1] Molecular docking, a computational technique, has been instrumental in elucidating the molecular basis of these activities by predicting the binding orientation and affinity of this compound with specific protein targets. This guide summarizes the key findings from these in silico studies, details the experimental protocols, and visualizes the relevant biological pathways.

Target Proteins and Therapeutic Indications

In silico studies have investigated the interaction of this compound and other phytochemicals from Allamanda cathartica with several key protein targets implicated in various diseases.

-

Cyclin-Dependent Kinase 1 (CDK1): A crucial regulator of the cell cycle, CDK1 is a prime target for anticancer therapies.[2][3] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This nuclear receptor is a key regulator of lipid and glucose metabolism, making it a significant target for the treatment of type 2 diabetes.[4][5][6]

-

α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates. Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[7][8]

Quantitative Data Summary

The binding affinities of this compound and related compounds from Allamanda cathartica with their respective target proteins have been quantified through molecular docking simulations. The following tables summarize the available data.

Table 1: Molecular Docking Scores of Allamanda cathartica Phytochemicals with Cyclin-Dependent Kinase 1 (CDK1)

| Compound | Docking Score (kcal/mol) | Software/Method |

| This compound | -821186 (Note: This value is likely a typographical error and should be interpreted with caution)[4] | ArgusLab |

| Isoplumericin | -5.20993[4] | ArgusLab |

| β-sitosterol | -13.9086[4] | ArgusLab |

Table 2: Molecular Docking Score of this compound with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

| Compound | Docking Score (kcal/mol) | Software/Method |

| This compound | -3.61[9] | Not Specified |

Table 3: Inhibitory Concentration (IC50) of Allamanda cathartica Phytochemicals against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| Plumieride | 522.95[7] | 576.82[7] |

| Pinitol acetate | 662.67[7] | 691.12[7] |

Note: Specific docking scores for this compound with α-amylase and α-glucosidase were not available in the reviewed literature.

Experimental Protocols

The following sections outline the generalized methodologies employed in the in silico molecular docking studies of this compound.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound is typically retrieved from the PubChem database. The structure is then optimized using molecular mechanics force fields such as MMFF94 to achieve a low-energy conformation.[4]

-

Protein Target Preparation: The three-dimensional crystal structures of the target proteins (CDK1, PPARγ, α-amylase, α-glucosidase) are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. For CDK1 from Saccharomyces cerevisiae, where a crystal structure might not be available, homology modeling is performed using tools like the SWISS-MODEL server.[10]

Molecular Docking Simulation

-

Software: Various molecular docking software packages are utilized, including ArgusLab, AutoDock 4.2, and PyRx.[4][8]

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The grid parameters are centered on the known binding site of a co-crystallized inhibitor or predicted binding pockets.

-

Docking Algorithm: A genetic algorithm is a commonly used search algorithm to explore the conformational space of the ligand within the defined grid box.[4] The ligand is typically treated as flexible, allowing for conformational changes upon binding.

-

Scoring and Analysis: The docking results are evaluated based on the binding energy (in kcal/mol) and the binding pose of the ligand in the active site of the protein. The pose with the lowest binding energy is generally considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein are analyzed to understand the binding mechanism.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and the experimental workflow of the molecular docking studies.

CDK1 and the Cell Cycle Signaling Pathway

Caption: CDK1's role in the G2/M phase transition of the cell cycle.

PPARγ Signaling Pathway

References

- 1. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 6. cusabio.com [cusabio.com]

- 7. rupress.org [rupress.org]

- 8. gosset.ai [gosset.ai]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization of Allamandin, a bioactive iridoid lactone, and its related compounds. It is designed to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the physicochemical properties, spectral data, and biological activities of these compounds, alongside detailed experimental protocols for their isolation and analysis.

Core Chemical and Physical Data

This compound is a notable iridoid lactone first isolated from Allamanda cathartica.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton and are known for a wide range of biological activities.[2][3] The chemical and physical properties of this compound and its related iridoids, plumericin (B1242706) and isoplumericin, which are often found in the same plant species, are summarized below.[4]

| Property | This compound | Plumericin | Isoplumericin |

| Molecular Formula | C₁₅H₁₆O₇[5] | C₁₅H₁₄O₆ | C₁₅H₁₄O₆ |

| Molecular Weight | 308.28 g/mol [5] | 290.27 g/mol | 290.27 g/mol |

| IUPAC Name | methyl (1S,4S,5S,6S,8S,10S,11E,14S)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0¹,¹⁰.0⁴,¹⁴]tetradec-2-ene-5-carboxylate[5] | Not available | Not available |

| Appearance | Crystalline solid | Needles | Prisms |

| Melting Point | 212-215 °C | 200.5-201.5 °C | 150-152 °C |

Caption: Physicochemical properties of this compound and related iridoids.

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Table 2: ¹H and ¹³C NMR Spectral Data of Plumieride (B147324) (a related iridoid)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 1 | 92.5 | 5.50 (d, 8.0) |

| 3 | 151.2 | 7.45 (s) |

| 4 | 110.1 | |

| 5 | 30.5 | 3.25 (m) |

| 6 | 40.1 | 2.20 (m), 2.10 (m) |

| 7 | 135.5 | 5.45 (dd, 4.0, 2.0) |

| 8 | 145.1 | |

| 9 | 47.8 | 2.90 (m) |

| 10 | 60.7 | 4.20 (d, 6.0) |

| 11 | 170.1 | |

| 1' | 98.7 | 4.70 (d, 8.0) |

| 2' | 73.4 | 3.40 (t, 8.0) |

| 3' | 76.5 | 3.45 (t, 8.0) |

| 4' | 70.2 | 3.35 (t, 8.0) |

| 5' | 77.1 | 3.48 (m) |

| 6' | 61.3 | 3.80 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 6.0) |

| OMe | 51.5 | 3.75 (s) |

Data is representative for plumieride and serves as a reference for iridoid spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For iridoids, Electrospray Ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Fragmentation Details |

| [M+H]⁺ | 309.097 | Protonated molecule |

| [M+Na]⁺ | 331.079 | Sodium adduct |

| Fragment Ions | Varies | Common losses include H₂O, CO, CO₂, and the methoxycarbonyl group. The specific fragmentation pattern would need to be determined experimentally. |

Caption: Predicted mass spectrometry data for this compound.

Biological Activity

This compound and related iridoids have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of significant interest.

Table 4: Quantitative Biological Activity Data

| Compound | Activity | Assay | Target | IC₅₀ / LC₅₀ |

| Allamanda cathartica chloroform (B151607) extract | Cytotoxic | Brine shrimp lethality | Artemia nauplii | 1.45 µg/mL |

| Allamanda cathartica hexane (B92381) extract | Cytotoxic | Brine shrimp lethality | Artemia nauplii | 5.00 µg/mL |

| Allamanda cathartica carbon tetrachloride extract | Cytotoxic | Brine shrimp lethality | Artemia nauplii | 5.24 µg/mL |

| Allamanda cathartica aqueous fraction | Anti-inflammatory | Inhibition of hemolysis | Human erythrocytes | 69.49% inhibition |

| Quercitrin (from A. cathartica) | Anti-inflammatory | Membrane stabilization | Erythrocytes | Optimal at 75µg |

Note: Data for pure this compound is limited; values for extracts are provided for context.[6][7]

Experimental Protocols

Isolation of this compound from Allamanda cathartica

This protocol describes a general procedure for the isolation of this compound using column chromatography.

Materials:

-

Dried and powdered leaves of Allamanda cathartica

-

Methanol (B129727) (MeOH)

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction: Macerate 1 kg of dried, powdered Allamanda cathartica leaves in 5 L of methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, dichloromethane, and ethyl acetate. Concentrate each fraction to dryness.

-

Column Chromatography:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the dichloromethane fraction (which is likely to contain this compound) in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Combine fractions with similar TLC profiles.

-

Purification: Subject the combined fractions containing the compound of interest to further chromatographic purification (e.g., preparative TLC or another column) until a pure compound is obtained.

-

Characterization: Confirm the identity and purity of the isolated this compound using NMR and MS analysis.

Caption: Workflow for the isolation of this compound.

NMR Spectroscopy Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified iridoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8][9]

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9]

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1D NMR: Acquire ¹H and ¹³C{¹H} spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.

-

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Mass Spectrometry Analysis

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

-

Infuse the sample directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) experiments on the precursor ions of interest (e.g., [M+H]⁺ or [M+Na]⁺) to obtain fragmentation patterns. This is achieved by collision-induced dissociation (CID).

Potential Signaling Pathways

The anticancer and anti-inflammatory effects of iridoids are often attributed to their modulation of key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the following diagrams illustrate plausible mechanisms based on the known activities of related iridoids.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Iridoids have been shown to inhibit this pathway, leading to apoptosis.[3]

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Intrinsic Apoptosis Pathway

Iridoids can induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the activation of a cascade of caspases.

Caption: Induction of apoptosis via the intrinsic pathway by this compound.

Conclusion

This compound and its related iridoids represent a promising class of natural products with potential applications in drug development, particularly in the areas of oncology and anti-inflammatory therapies. This guide provides a foundational understanding of their chemical characteristics and a framework for their isolation and analysis. Further research is warranted to fully elucidate the specific mechanisms of action and to obtain comprehensive spectral and quantitative biological data for this compound itself.

References

- 1. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H16O7 | CID 5281540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 8. mdpi.com [mdpi.com]

- 9. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Allamandin: A Key Iridoid Lactone in Plant Defense Against Herbivores

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores. Among these, iridoid lactones represent a significant class of secondary metabolites with potent anti-herbivore properties. This technical guide delves into the role of allamandin, an iridoid lactone found in plants of the Allamanda genus, as a crucial component of their defense mechanisms. While direct quantitative data on this compound's effects on a wide range of herbivores remains an area for further research, this paper synthesizes existing evidence, draws parallels from structurally similar compounds, and outlines detailed experimental protocols to facilitate future investigations into its specific mode of action and potential applications. We explore its chemical properties, likely role in feeding deterrence and toxicity, and its connection to the jasmonate signaling pathway, a central regulator of plant defense responses. This guide aims to provide a comprehensive resource for researchers in plant science, entomology, and natural product chemistry, as well as for professionals in the development of novel biopesticides.

Introduction to this compound and Plant Defense

Plants are constantly under attack from a myriad of herbivores, leading to the evolution of diverse and complex defense strategies. These defenses can be broadly categorized as physical barriers and chemical deterrents. Chemical defense involves the production of a vast array of secondary metabolites that can be toxic, repellent, or anti-nutritive to herbivores[1].

This compound is an iridoid lactone, a class of monoterpenoid compounds known for their bitter taste and a wide range of biological activities. It is prominently found in various parts of the Allamanda cathartica plant, including the leaves and latex[2][3][4]. The presence of this compound is believed to contribute significantly to the plant's defense against herbivory. While direct evidence linking this compound to the deterrence of a broad spectrum of insect herbivores is still emerging, studies on related iridoid lactones and extracts of A. cathartica provide strong support for its defensive role.

One study has shown that methanolic leaf extracts of Allamanda cathartica, which contain this compound and other iridoid lactones, exhibit significant termiticidal activity against the subterranean termites Nasutitermes luzonicus and Macrotermes gilvus. The 80% methanolic leaf extract resulted in 98.34% mean mortality for N. luzonicus and 88.17% for M. gilvus, suggesting a potent toxic or repellent effect of the plant's chemical constituents[4]. Furthermore, observations of the specialist herbivore Pseudosphinx tetrio feeding on A. cathartica revealed that the caterpillar selectively excretes the plant's chemical compounds, indicating a mechanism to cope with the plant's toxic defenses[5].

Chemical Properties of this compound

This compound is a bicyclic monoterpenoid characterized by a lactone ring. Its chemical structure and properties are fundamental to its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₇ | [2] |

| Molecular Weight | 308.28 g/mol | [2] |

| Class | Iridoid Lactone | [2] |

| Source | Allamanda cathartica | [2][3] |

Role in Plant Defense Mechanisms

The defensive role of this compound against herbivores is likely multifaceted, involving deterrence, toxicity, and growth inhibition. While specific quantitative data for this compound is limited, the effects of other iridoid lactones on various insects provide valuable insights.

Feeding Deterrence and Repellency

Iridoid glycosides, the group to which this compound belongs, are known to be effective feeding deterrents against a wide range of generalist herbivores[6]. Studies on other iridoids have demonstrated their ability to deter feeding in various insect species. For instance, dihydronepetalactones, which are also iridoids, have been shown to deter feeding activity by mosquitoes, stable flies, and deer ticks[7][8][9]. It is highly probable that this compound exerts a similar deterrent effect on herbivorous insects, discouraging them from feeding on Allamanda plants.

Toxicity and Growth Inhibition